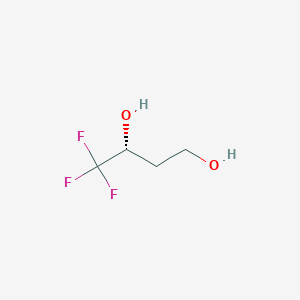

(R)-4,4,4-Trifluorobutane-1,3-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R)-4,4,4-trifluorobutane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3O2/c5-4(6,7)3(9)1-2-8/h3,8-9H,1-2H2/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLIIHMYYAHRGK-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CO)[C@H](C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701292570 | |

| Record name | (3R)-4,4,4-Trifluoro-1,3-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701292570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135859-36-8 | |

| Record name | (3R)-4,4,4-Trifluoro-1,3-butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135859-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-4,4,4-Trifluoro-1,3-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701292570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Butanediol, 4,4,4-trifluoro-, (3R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Derivatization of R 4,4,4 Trifluorobutane 1,3 Diol

Selective Functionalization of Hydroxyl Groups in (R)-4,4,4-Trifluorobutane-1,3-diol

The presence of two distinct hydroxyl groups, a primary and a secondary one, allows for selective reactions to be performed, a key strategy in the synthesis of complex molecules.

The primary alcohol in this compound can be selectively functionalized. One common transformation is tosylation, which converts the hydroxyl group into a p-toluenesulfonate (tosyl) group. This is a valuable reaction as the tosyl group is an excellent leaving group in nucleophilic substitution reactions. The regioselective tosylation of diols can be achieved using various methods, including the use of organotin catalysts like dibutyltin (B87310) oxide. google.commdpi.com This catalytic process allows for the selective mono-tosylation of a diol with high efficiency. google.com For instance, a diol can be selectively mono-tosylated using only a small percentage of dibutyltin oxide in the presence of a base like triethylamine. google.com The reaction proceeds through the formation of a tin acetal (B89532) intermediate, which is more reactive and leads to reproducible results. google.com

Table 1: Methods for Regioselective Tosylation of Diols

| Catalyst/Reagent | Base | Key Features | Reference |

| Dibutyltin oxide (catalytic) | Triethylamine | Allows for selective mono-tosylation with low catalyst loading. | google.com |

| Dibutyltin oxide (catalytic) | N,N-diisopropylethyl amine (DIPEA) | Solvent-free conditions, selective for secondary equatorial hydroxyls flanked by axial ones. | mdpi.com |

The difference in reactivity between the primary and secondary alcohols is a cornerstone of the synthetic utility of this compound. Primary alcohols are generally more reactive than secondary alcohols due to less steric hindrance. quora.comquora.comlibretexts.org This inherent difference allows for selective reactions under carefully controlled conditions. For example, oxidation of a primary alcohol typically yields an aldehyde, while oxidation of a secondary alcohol produces a ketone. libretexts.org This differential reactivity is fundamental in designing synthetic routes that require sequential modification of the hydroxyl groups. The stability of the resulting carbocation intermediate also plays a role in certain reactions, with tertiary being more stable than secondary, which is more stable than primary. quora.com

In multi-step syntheses, it is often necessary to protect one of the hydroxyl groups while the other is being modified. This is achieved using protecting groups that can be selectively removed under different conditions, a concept known as orthogonal protection. bham.ac.ukthieme-connect.de For a 1,3-diol like this compound, a variety of protecting groups can be employed. researchgate.net For instance, a silyl (B83357) ether could be used to protect the primary alcohol, which can be removed with fluoride (B91410) ions, while an acetal could protect the diol system, which is cleaved under acidic conditions. thieme-connect.denih.govorganic-chemistry.org The choice of protecting groups is crucial for the successful synthesis of complex target molecules. bham.ac.uk

Table 2: Examples of Orthogonal Protecting Groups for Diols

| Protecting Group | Introduction Conditions | Removal Conditions | Reference |

| Silyl Ethers (e.g., TBDMS, TIPS) | Silyl chloride, imidazole | Fluoride source (e.g., TBAF) | thieme-connect.de |

| Benzylidene Acetal | Benzaldehyde, acid catalyst | Acidic hydrolysis, hydrogenation | researchgate.netnih.gov |

| Isopropylidene Acetal | Acetone, acid catalyst | Acidic hydrolysis | bham.ac.uk |

Reactions Involving the Trifluoromethyl Moiety of this compound Derivatives

The trifluoromethyl (CF3) group is not merely a passive substituent; it significantly influences the molecule's properties and can participate in certain reactions.

While the trifluoromethyl group is generally stable, under specific conditions, trifluoromethylated compounds can act as sources of the CF3 group for transfer to other molecules. nih.gov For instance, the deoxytrifluoromethylation of alcohols can be achieved using a suitable trifluoromethyl source. nih.gov The trifluoromethyl group is an important functional group in medicinal chemistry due to its ability to alter properties like metabolic stability and lipophilicity. nih.govbeilstein-journals.orgnih.gov

Formation of Cyclic Derivatives and Ring Systems from this compound

The 1,3-diol structure of this compound is a precursor for the formation of various cyclic derivatives, most notably 1,3-dioxanes. These are typically formed by reacting the diol with an aldehyde or ketone in the presence of an acid catalyst. organic-chemistry.org The formation of these cyclic acetals and ketals serves as a common protecting group strategy for the diol functionality. organic-chemistry.org Furthermore, the stereochemistry of the diol can direct the formation of specific stereoisomers of the resulting cyclic product.

Synthesis of Cyclic Sulfates from Vicinal Diols

The conversion of vicinal diols into cyclic sulfates is a powerful strategy in organic synthesis, as the resulting cyclic sulfate (B86663) can act as a versatile intermediate. The sulfate moiety can serve as a protecting group and as a leaving group, facilitating nucleophilic substitution reactions.

One common method for the preparation of cyclic sulfates from diols involves a two-step process. researchgate.net First, the diol is reacted with thionyl chloride (SOCl₂) to form a cyclic sulfite. researchgate.net This intermediate is then oxidized, typically using a ruthenium catalyst in the presence of an oxidant like sodium periodate (B1199274) (NaIO₄) or sodium hypochlorite (B82951) (NaOCl), to yield the corresponding cyclic sulfate. researchgate.net This one-pot procedure introduced by Sharpless and coworkers is advantageous as it allows for the use of a wide range of alcohols as starting materials. researchgate.net

A more recent and environmentally benign approach avoids the use of noble metal catalysts. This method involves the reaction of a diol with boric acid to form a cyclic borate (B1201080) ester intermediate. google.com This intermediate then undergoes a double decomposition reaction with a sulfonyl compound to produce the final cyclic sulfate. google.com This process is advantageous as it does not generate salt-containing wastewater and offers high product quality. google.com

For this compound, these methods would lead to the formation of the corresponding five-membered cyclic sulfate. The reaction would proceed as follows:

Table 1: Proposed Synthesis of Cyclic Sulfate from this compound

| Step | Reagents and Conditions | Intermediate/Product |

| Method 1: Two-Step Oxidation | ||

| 1. Cyclization | Thionyl chloride (SOCl₂), Et₃N, CH₂Cl₂ | (R)-4-(trifluoromethyl)-1,3,2-dioxathiolane 2-oxide (cyclic sulfite) |

| 2. Oxidation | RuCl₃ (cat.), NaIO₄ or NaOCl | (R)-4-(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide (cyclic sulfate) |

| Method 2: Boric Acid Route | ||

| 1. Esterification | Boric acid, organic solvent | Cyclic borate ester |

| 2. Double Decomposition | Sulfonyl compound | (R)-4-(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide (cyclic sulfate) |

Intramolecular Cyclization Reactions for Heterocycle Formation (e.g., Azetidines from related trifluorinated amino alcohols)

The trifluoromethyl group can significantly influence the properties of nitrogen-containing heterocycles, such as azetidines, by lowering the basicity of the nitrogen atom, which can reduce off-target effects in medicinal chemistry. nih.gov While direct cyclization of this compound to an azetidine (B1206935) is not straightforward, related trifluorinated amino alcohols are key precursors for azetidine synthesis through intramolecular cyclization.

The synthesis of 2-(trifluoromethyl)azetidines often relies on the formation of the C4-N bond through intramolecular nucleophilic substitution. nih.gov For instance, γ-chloro-α-(trifluoromethyl)amines can undergo cyclization to form the azetidine ring. nih.gov Another approach involves the ring-opening of α-(trifluoromethyl)-α-amino epoxides or the cyclization of α-trifluoromethyl homoallylic amines. nih.gov

A general strategy starts from β-amino-α-(trifluoromethyl) alcohols, which can be prepared through various methods, including the reduction of the corresponding ketones. researchgate.net These amino alcohols can then be converted into suitable substrates for intramolecular cyclization. For example, conversion of the primary alcohol to a good leaving group, such as a mesylate or tosylate, would enable an intramolecular nucleophilic attack by the amine to form the azetidine ring.

Table 2: Strategies for the Synthesis of 2-(Trifluoromethyl)azetidines from Related Amino Alcohols

| Precursor | Cyclization Strategy | Description |

| γ-chloro-(trifluoromethyl)amines | Intramolecular nucleophilic substitution | The amino group displaces the chloride on the γ-carbon to form the four-membered ring. nih.gov |

| α-(trifluoromethyl)-α-amino epoxides | Intramolecular ring-opening | The amino group attacks one of the epoxide carbons to form the azetidine ring. nih.gov |

| α-trifluoromethyl homoallylic amines | Electrophilic cyclization | Activation of the double bond by an electrophile induces cyclization by the amino group. nih.gov |

| β-amino-α-(trifluoromethyl) alcohols | Conversion to leaving group and cyclization | The alcohol is converted to a sulfonate ester (e.g., mesylate), which is then displaced by the amino group. |

Oxidative and Reductive Transformations of this compound and its Derivatives

The primary and secondary alcohol functionalities in this compound and its derivatives can undergo a variety of oxidative and reductive transformations.

Oxidative Transformations

The oxidation of the secondary alcohol in this compound to the corresponding ketone, (R)-1,1,1-trifluoro-4-hydroxybutane-2-one, is a challenging transformation. The strong electron-withdrawing effect of the adjacent trifluoromethyl group increases the activation barrier for oxidation, rendering many classical oxidation methods inefficient. thieme.dethieme-connect.com

Despite these challenges, several methods have been developed for the oxidation of α-trifluoromethyl secondary alcohols. A notable approach utilizes a nitroxide catalyst, such as 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl (ACT), with potassium persulfate as the terminal oxidant. thieme-connect.combohrium.comthieme-connect.com This system has proven effective for the oxidation of a range of aromatic and heteroaromatic α-trifluoromethyl alcohols to their corresponding ketones in good to excellent yields. thieme-connect.combohrium.com However, aliphatic α-trifluoromethyl alcohols have shown resistance to this method. bohrium.com Other less common oxidants like Dess-Martin periodinane (DMP) and o-iodoxybenzoic acid (IBX) have also been employed, often requiring superstoichiometric amounts. thieme-connect.com

Table 3: Selected Methods for the Oxidation of α-Trifluoromethyl Secondary Alcohols

| Method | Catalyst/Reagent | Oxidant | Substrate Scope |

| Nitroxide Catalysis | ACT (catalytic) | Potassium persulfate | Effective for aromatic, heteroaromatic, and conjugated alcohols. thieme-connect.combohrium.com |

| Periodinane Oxidation | Dess-Martin periodinane (DMP) | - | Broad applicability, but requires superstoichiometric amounts. thieme-connect.com |

| IBX Oxidation | o-Iodoxybenzoic acid (IBX) | - | Milder than DMP, but can be shock-sensitive and not atom-efficient. thieme-connect.comresearchgate.net |

Reductive Transformations

Information on the specific reductive transformations of this compound is less documented in readily available literature. However, general methods for the reduction of 1,3-diols can be considered. The selective reduction of one of the hydroxyl groups would be a significant challenge due to their similar reactivity. Protection of one alcohol, for instance, the primary alcohol, would allow for the deoxygenation of the secondary alcohol. Deoxyfunctionalization reactions, such as deoxygenative trifluoromethylation, have been developed for alcohols, representing a powerful tool in medicinal chemistry. nih.gov Such a reaction on a protected derivative of this compound could lead to interesting trifluoromethylated building blocks.

Applications of R 4,4,4 Trifluorobutane 1,3 Diol As a Chiral Building Block in Asymmetric Synthesis

Construction of Trifluoromethylated Stereogenic Centers

The synthesis of molecules containing trifluoromethyl-substituted stereogenic centers is of paramount importance in medicinal and agricultural chemistry due to the profound effect of the trifluoromethyl group on the biological activity of organic compounds. nih.gov (R)-4,4,4-Trifluorobutane-1,3-diol serves as an excellent starting material for the creation of such centers. The pre-existing chirality at the C-3 position of the diol can be transferred to new stereogenic centers or can influence the stereochemical outcome of reactions at other positions in the molecule.

One common strategy involves the selective protection of the primary alcohol, followed by modification or substitution of the secondary hydroxyl group. This allows for the retention of the original stereocenter while introducing other functionalities. For instance, the secondary alcohol can be converted into a leaving group, facilitating nucleophilic substitution reactions to introduce a variety of substituents at the chiral center, thereby creating a new trifluoromethylated stereocenter with a defined configuration.

Furthermore, the diol can be employed in reactions that construct new stereocenters adjacent to the trifluoromethyl-bearing carbon. The chiral environment provided by the (R)-configured diol can direct the stereochemical course of these reactions, leading to products with high diastereoselectivity. For example, the hydroxyl groups can act as directing groups in metal-catalyzed reactions, influencing the facial selectivity of additions to nearby double bonds or carbonyl groups.

Utility in the Asymmetric Synthesis of Chiral Fluorinated Heterocycles

Chiral fluorinated heterocycles are a class of compounds that have garnered significant interest in drug discovery. The incorporation of fluorine atoms into heterocyclic rings can modulate their physicochemical properties, such as lipophilicity and metabolic stability. This compound provides a convenient entry point to these valuable molecules.

The two hydroxyl groups of the diol can be differentially functionalized and then participate in cyclization reactions to form a variety of heterocyclic systems. For example, after converting the hydroxyl groups into other functionalities, such as amines or halides, intramolecular reactions can be triggered to form rings like piperidines, pyrrolidines, or oxazolidinones. The stereochemistry of the starting diol is transferred to the resulting heterocyclic product, ensuring its enantiomeric purity.

One notable application is in the synthesis of oxazolidinones, which are important scaffolds in medicinal chemistry. The 1,3-diol moiety can be converted into a cyclic carbamate, forming the core of the oxazolidinone ring. The trifluoromethyl group and the stereochemistry at the C-3 position are retained in the final product, providing a chiral fluorinated heterocyclic building block for further elaboration.

Role as a Precursor in the Synthesis of Complex Bioactive Molecules

The utility of this compound extends to the synthesis of complex, biologically active molecules, where the introduction of a trifluoromethylated stereocenter is crucial for their therapeutic activity.

A prime example of the application of this compound is in the asymmetric synthesis of Befloxatone. nih.govrsc.org Befloxatone is a potent and reversible inhibitor of monoamine oxidase-A (MAO-A) and has been investigated for its antidepressant properties. nih.gov The structure of Befloxatone contains a (R)-4,4,4-trifluoro-3-hydroxybutoxy side chain, which is directly derived from this compound. nih.govrsc.org

The synthesis involves the use of this compound as the chiral source for the side chain. rsc.org The primary alcohol of the diol is selectively activated and coupled to the phenolic oxygen of the oxazolidinone core of Befloxatone. This key step ensures the correct stereochemistry at the C-3 position of the butoxy side chain, which is essential for the high affinity and selectivity of Befloxatone for MAO-A.

Table 1: Key Synthetic Step in the Asymmetric Synthesis of Befloxatone

| Precursor | Reagent | Product | Significance |

| This compound | Oxazolidinone core | Befloxatone | Introduction of the chiral trifluoromethylated side chain |

While not a direct application of this compound, the synthesis of enantiomerically pure trifluoromethylated amino acids highlights the importance of chiral fluorinated diols in asymmetric synthesis. mdpi.comnii.ac.jp These amino acids are valuable building blocks for the design of peptides and proteins with enhanced stability and novel biological activities.

One established route to trifluoromethylated amino acids involves the use of chiral trifluoromethylated synthons derived from related diols. For instance, a chiral trifluoromethylated epoxide, which can be synthesized from a corresponding diol, can undergo ring-opening with a nitrogen nucleophile to introduce the amino group. Subsequent oxidation of the remaining alcohol functionality yields the desired amino acid.

Another approach utilizes the Strecker synthesis, where a trifluoromethyl ketone is reacted with an amine and a cyanide source. psu.edu The use of a chiral amine or a chiral catalyst can direct the stereochemical outcome of the reaction, leading to enantiomerically enriched trifluoromethylated amino nitriles, which are precursors to the corresponding amino acids. The synthesis of the required chiral trifluoromethyl ketones can be achieved from chiral trifluoromethylated alcohols, which in turn can be derived from diols. rsc.org

Table 2: General Strategies for Trifluoromethylated Amino Acid Synthesis from Diol-Related Precursors

| Precursor Type | Key Transformation | Resulting Amino Acid Feature |

| Chiral trifluoromethylated epoxide | Nucleophilic ring-opening | Enantiopure trifluoromethylated amino alcohol |

| Chiral trifluoromethyl ketone | Asymmetric Strecker synthesis | Enantiomerically enriched trifluoromethylated amino nitrile |

Contributions to the Development of Novel Fluorinated Materials and Fine Chemicals

The applications of this compound are not limited to the synthesis of bioactive molecules. It also serves as a valuable precursor for the development of novel fluorinated materials and fine chemicals with unique properties.

The introduction of fluorine into polymers can significantly enhance their thermal stability, chemical resistance, and surface properties. This compound can be used as a monomer in the synthesis of fluorinated polyesters and polyurethanes. mdpi.com The chirality of the diol can impart specific properties to the resulting polymers, such as the ability to form helical structures or to interact with other chiral molecules.

In the realm of fine chemicals, the diol can be used to synthesize chiral ligands for asymmetric catalysis. The trifluoromethyl group can influence the electronic properties of the ligand, while the chiral backbone can create a specific steric environment around the metal center, leading to high enantioselectivity in catalytic reactions. Furthermore, derivatives of this diol have been explored as chiral dopants in liquid crystal compositions, demonstrating their potential in advanced materials. beilstein-journals.orgnih.gov

Table 3: Potential Applications in Materials and Fine Chemicals

| Application Area | Role of this compound | Resulting Property/Function |

| Fluorinated Polymers | Chiral monomer | Enhanced thermal stability, specific optical properties |

| Asymmetric Catalysis | Precursor for chiral ligands | High enantioselectivity in catalytic transformations |

| Liquid Crystals | Precursor for chiral dopants | Induction of cholesteric phases |

Mechanistic and Computational Studies on the Reactivity and Stereocontrol of R 4,4,4 Trifluorobutane 1,3 Diol

Elucidation of Stereocontrol Mechanisms in Enantioselective Synthesis

The precise arrangement of atoms in a molecule is paramount for its function, particularly in pharmaceuticals. The enantioselective synthesis of (R)-4,4,4-Trifluorobutane-1,3-diol, therefore, relies on a deep understanding of the mechanisms that control its three-dimensional structure.

One key strategy for achieving high stereoselectivity in the synthesis of fluorinated diols involves the use of chiral auxiliaries or catalysts. For instance, in the synthesis of related trifluoromethylated diols, such as the four stereoisomers of 1,1,1-trifluorobutane-2,3-diol, the stereochemical outcome is rationalized through mechanistic proposals supported by theoretical calculations. researchgate.net These studies often involve the analysis of transition state models to predict which stereoisomer is favored.

A common precursor for the synthesis of this compound is 4,4,4-trifluorocrotonaldehyde. The organocatalytic 1,4-addition of various nucleophiles to this precursor allows for the enantioselective formation of a trifluoromethylated stereogenic center. rsc.org The mechanism of stereocontrol in these reactions is often attributed to the formation of specific transition state assemblies, where the catalyst, substrate, and nucleophile are oriented in a way that minimizes steric hindrance and maximizes stabilizing electronic interactions, thereby directing the approach of the nucleophile to one face of the molecule.

The choice of catalyst and reaction conditions plays a pivotal role in determining the stereochemical outcome. For example, in the synthesis of C-aryl furanosides from D-mannono-1,4-lactone, the stereocontrolled synthesis of four diastereomers was achieved through key steps involving stereoselective reduction and stereospecific cycloetherification. nih.gov This highlights the importance of carefully selecting reagents and reaction pathways to achieve the desired stereoisomer.

Theoretical Investigations of Reaction Pathways and Transition States Involving Trifluoromethylated Diols

Computational chemistry has emerged as a powerful tool for investigating the intricate details of reaction mechanisms that are often difficult to probe experimentally. Density Functional Theory (DFT) is a prominent method used to model reaction pathways and transition states involving trifluoromethylated diols.

While specific DFT studies on this compound are not extensively reported in the literature, investigations into analogous systems provide valuable insights. For example, DFT studies have been employed to understand reaction pathways and selectivity in various chemical transformations. researchgate.net These studies can reveal the energies of intermediates and transition states, providing a quantitative picture of the reaction landscape.

The concept of the transition state is central to understanding chemical reactivity. bath.ac.ukresearchgate.net Theoretical calculations can model the geometry and energy of transition states, helping to explain the observed stereoselectivity. For instance, in the ring-opening of chiral acetals derived from a related trifluorinated diol, theoretical calculations supported a mechanistic rationale for the observed regio- and stereoselectivity. researchgate.net

Furthermore, computational studies can elucidate the role of non-covalent interactions in stabilizing transition states and directing stereochemical outcomes. The unique electronic properties of the trifluoromethyl group can significantly influence these interactions.

Kinetic Studies of Key Transformations of this compound Derivatives

The rate of a reaction can be influenced by various factors, including the concentration of reactants, temperature, and the presence of a catalyst. By systematically varying these parameters and monitoring the reaction progress over time, it is possible to determine the rate law and activation parameters of a reaction.

For instance, a theoretical study on the gas-phase reactions of propadiene with the nitrate (B79036) radical (NO3) combined DFT calculations with Transition State Theory (TST) to compute rate coefficients. nih.gov The calculated total rate constant was found to be in good agreement with experimental values. nih.gov Such an approach could be applied to study the reactions of derivatives of this compound to gain a deeper understanding of their reactivity.

Kinetic isotope effect studies, where an atom in the reacting molecule is replaced by its heavier isotope, can also provide valuable mechanistic information by identifying the rate-determining step of a reaction.

While detailed experimental kinetic data for the title compound is sparse, the combination of experimental and computational kinetic studies on related systems provides a framework for future investigations into the reactivity of this compound and its derivatives.

Future Perspectives and Challenges in Research Involving R 4,4,4 Trifluorobutane 1,3 Diol

Development of More Sustainable and Atom-Economical Synthetic Routes

The current synthesis of (R)-4,4,4-trifluorobutane-1,3-diol often involves multi-step procedures, including the hydrogenation of protected precursors. While effective, these routes can generate significant waste and may rely on expensive or hazardous reagents. The development of more sustainable and atom-economical synthetic pathways is a critical challenge for the broader adoption of this chiral building block.

Future research in this area is likely to focus on several key strategies:

Biocatalysis and Chemoenzymatic Synthesis: The use of enzymes, either as isolated catalysts or within whole-cell systems, offers a promising green alternative to traditional chemical methods. For instance, the asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate to ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate using Saccharomyces uvarum has been demonstrated, achieving high conversion and enantiomeric excess. nih.gov Subsequent reduction of the ester would yield the desired diol. This biocatalytic approach operates under mild conditions in aqueous media, significantly reducing the environmental impact. Further research into identifying and engineering novel enzymes with high selectivity and activity for trifluoromethyl-containing substrates will be crucial.

Asymmetric Hydrogenation: While hydrogenation is already employed, future efforts will likely concentrate on developing more efficient and recyclable catalysts for the direct asymmetric hydrogenation of suitable prochiral diketone or keto-ester precursors. This would reduce the number of synthetic steps by avoiding the need for protecting groups.

Catalytic Asymmetric Dihydroxylation: The development of catalytic asymmetric dihydroxylation methods for fluorinated olefins could provide a direct and highly atom-economical route to this compound and other chiral fluorinated diols. While challenging, success in this area would represent a significant advancement in sustainable organofluorine chemistry.

Expanding the Scope of Asymmetric Transformations and Derivatizations

The synthetic potential of this compound as a chiral starting material remains largely untapped. The two hydroxyl groups, with their different steric and electronic environments, provide a handle for a wide range of selective transformations and derivatizations.

Future research is expected to explore the following avenues:

Selective Functionalization: Developing methodologies for the selective protection, activation, and transformation of the primary and secondary hydroxyl groups is a key objective. This would allow for the stepwise introduction of different functionalities, opening up a vast chemical space for the synthesis of novel chiral molecules.

Synthesis of Chiral Ligands: The 1,3-diol motif is a common feature in chiral ligands used for asymmetric catalysis. This compound could serve as a precursor for the synthesis of novel P,N- or P,P-ligands. The trifluoromethyl group could impart unique electronic properties to the resulting metal complexes, potentially leading to enhanced catalytic activity and enantioselectivity in a variety of asymmetric reactions.

Preparation of Chiral Heterocycles: The diol functionality can be readily converted into cyclic structures such as acetals, ketals, and ethers. These transformations can be used to construct chiral heterocyclic scaffolds, which are prevalent in many biologically active compounds. The trifluoromethyl group in these heterocycles could enhance their metabolic stability and binding affinity to biological targets.

Exploration of Novel Applications in Emerging Fields of Chemical Science and Technology

Beyond its role as a synthetic intermediate, this compound and its derivatives have the potential to find applications in various advanced technologies. The presence of the trifluoromethyl group can bestow unique properties such as increased thermal stability, lipophilicity, and specific electronic effects.

Promising areas for future exploration include:

Materials Science: Fluorinated compounds are known to exhibit interesting properties for applications in materials science. For example, related fluorinated diketones have been used as ligands to create luminescent lanthanide complexes. manchesterorganics.com It is conceivable that derivatives of this compound could be investigated as chiral dopants for liquid crystals, potentially leading to new display and photonic technologies.

Medicinal Chemistry: The trifluoromethyl group is a common substituent in many modern pharmaceuticals, where it can improve metabolic stability, bioavailability, and binding affinity. While this compound is an intermediate in the synthesis of some drug candidates, its direct incorporation as a key structural motif in new therapeutic agents is an area ripe for exploration. Its chirality and the presence of the trifluoromethyl group make it an attractive scaffold for the design of novel enzyme inhibitors or receptor modulators.

Organofluorine Chemistry: As the field of organofluorine chemistry continues to expand, the demand for novel, enantiomerically pure fluorinated building blocks will grow. This compound is well-positioned to become a key player in this field, enabling the synthesis of a new generation of complex fluorinated molecules with tailored properties.

Q & A

Q. What synthetic methodologies are effective for producing (R)-4,4,4-Trifluorobutane-1,3-diol with high enantiomeric purity?

The enantioselective synthesis of this compound can be achieved via chiral resolution using (R)-1-phenylethylammonium salts. For example, the reaction of 4,4,4-trifluoro-3-hydroxybutanoic acid with (R)-1-phenylethylamine in ethanol yields diastereomeric salts, which are separated via recrystallization. The pure (R)-enantiomer is recovered by acid hydrolysis . Key parameters include solvent choice (ethanol or chloroform) and temperature control during crystallization to minimize racemization.

Q. How is the structural integrity and stereochemistry of this compound validated experimentally?

Combined spectroscopic techniques are critical:

- NMR : - and -NMR (e.g., 300 MHz in CDCl) reveal distinct signals for the trifluoromethyl group (δ ~120–125 ppm for coupling) and hydroxyl protons (δ 4.3–4.4 ppm). Stereochemical confirmation is achieved via NOESY or Mosher ester derivatization .

- IR : Absorption bands at ~3460 cm (O-H stretch) and 1730 cm (C=O stretch) confirm functional groups .

- Optical Rotation : Specific rotation values (e.g., in ethanol) are compared to literature for enantiopurity verification .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in -NMR or IR spectra often arise from solvent effects or impurities. For example, trifluoromethyl signals may split in polar solvents due to hydrogen bonding. Mitigation strategies include:

Q. What role does this compound play in synthesizing trifluoromethyl-containing heterocycles?

This diol serves as a precursor for 1,3-diketones, which undergo cyclocondensation with amidines or guanidines to form pyrimidine derivatives. For example:

Q. How can derivatization strategies enhance the utility of this compound in pharmaceutical intermediates?

Derivatization via difluorination or esterification expands applications:

- Difluorination : Treatment with DBN (1,5-diazabicyclo[4.3.0]non-5-ene) converts 1,3-diketones to 2,2-difluoroethyl ketones, key intermediates in antiviral agents (e.g., Sitagliptin derivatives) .

- Esterification : Methyl ester formation (e.g., using SOCl/MeOH) stabilizes the compound for storage while retaining reactivity for peptide coupling .

Q. What strategies optimize the scalability of this compound synthesis while maintaining stereochemical fidelity?

- Catalytic Asymmetric Reduction : Employ chiral catalysts like BINAP-Ru complexes for ketone precursors to achieve >90% enantiomeric excess (ee) .

- Continuous Flow Systems : Reduce racemization risks by minimizing reaction time and temperature gradients.

- Quality Control : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases for real-time ee monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.